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Compound of Interest

6-Hydroxy-2-naphthaleneacetic
Compound Name: d
aci

Cat. No.: B029757

Abstract: This technical guide provides a comprehensive overview of the molecular structure,
physicochemical properties, and analytical characterization of 2-(6-hydroxynaphthalen-2-
yl)acetic acid. The document is intended for researchers, scientists, and professionals in the
field of drug development and chemical synthesis. It includes predicted spectroscopic data,
detailed experimental protocols for synthesis and analysis, and workflows for further
investigation. All quantitative data is presented in structured tables for clarity and comparative
analysis.

Introduction

2-(6-hydroxynaphthalen-2-yl)acetic acid is a carboxylic acid and a member of the naphthol
family of compounds.[1][2] Its structure, featuring a naphthalene core substituted with both a
hydroxyl and an acetic acid group, makes it a subject of interest for synthetic chemistry and
potentially as a metabolite or analogue of pharmacologically active compounds. This guide
consolidates the available structural information and provides a framework for its empirical
investigation.

Molecular Structure and Physicochemical
Properties

The molecular structure consists of a naphthalene ring system with a hydroxyl group at the 6-
position and an acetic acid group at the 2-position.
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Table 1: Chemical Identifiers and Properties

Property Value Source
2-(6-hydroxynaphthalen-2-

IUPAC Name ( y. y s [2]
yl)acetic acid
6-Hydroxy-2-

Synonyms naphthaleneacetic acid, 6- [2]

hydroxy-2-naphthylacetic acid

Molecular Formula

C12H1003

[1]2]

Molecular Weight

202.21 g/mol

[2]

Monoisotopic Mass

202.062994 Da

[1](2]

CAS Number 10441-46-0 [2]

ChEBI ID CHEBI:143435 [1][2]
INChI=1S/C12H1003/c13-11-
4-3-9-5-8(6-12(14)15)1-2-

InChl [1][2]
10(9)7-11/h1-5,7,13H,6H2,

(H,14,15)
YNECZMXVHIGGSP-

InChiKey [1][2]
UHFFFAOYSA-N
0O=C(0)CC1=CC=2C(=CC(0)=

SMILES [1]

CC2)c=C1

| XLogP3 (Computed) | 2.5 |[2] |

Spectroscopic Characterization

While experimental spectra for this specific molecule are not widely published, the following

data are predicted based on its functional groups and established spectroscopic principles.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted *H and 3C NMR Data (in DMSO-ds)
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Predicted
Chemical Shift

(ppm)

Nucleus

H 9.5-10.5

Multiplicity

Broad Singlet

Integration/As
signment

1H, Ar-OH

Notes

Chemical shift
is
concentration
and
temperature
dependent.

H 12.0-125

Broad Singlet

1H, -COOH

Acidic proton,
often broad and
may exchange
with D20.

H 70-7.8

Multiplet

6H, Aromatic

Complex splitting
pattern expected
for the

naphthalene ring

protons.

H ~3.7

Singlet

2H, -CHa-

Methylene
protons adjacent
to the aromatic

ring and carboxyl

group.

13C ~172

Singlet

-COOH

Carboxylic acid

carbon.

13C ~155

Singlet

C-OH

Aromatic carbon
attached to the
hydroxyl group.

13C 125-135

Multiple Signals

Aromatic C-H &
Cc-C

Signals
corresponding to
the ten carbons
of the

naphthalene ring.
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| 3C | ~40 | Singlet | -CH2- | Methylene carbon. |

Sample Preparation: Dissolve 5-10 mg of 2-(6-hydroxynaphthalen-2-yl)acetic acid in 0.6 mL
of a suitable deuterated solvent, such as DMSO-ds, to observe the labile hydroxyl and
carboxylic protons.[3]

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

'H NMR Acquisition: Acquire a one-dimensional *H NMR spectrum with a spectral width of -2
to 15 ppm. Use a 30° pulse angle and a relaxation delay of 2 seconds.

13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum. A larger number of
scans will be necessary due to the low natural abundance of the *3C isotope.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for 1H and
39.52 ppm for 13C).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber

Intensity Vibration Functional Group
(cm™)
Carboxylic Acid O-
2500-3300 Strong, Very Broad  O-H Stretch .
3200-3500 Medium, Broad O-H Stretch Phenolic O-H
~3050 Medium C-H Stretch Aromatic C-H
~2900 Medium C-H Stretch Methylene C-H
1680-1710 Strong, Sharp C=0 Stretch Carboxylic Acid C=0
1500-1600 Medium-Strong C=C Stretch Aromatic C=C
Carboxylic
1210-1320 Strong C-O Stretch

Acid/Phenol C-O
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| ~920 | Medium, Broad | O-H Bend | Carboxylic Acid Dimer |

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the solid
sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a
transparent disc using a hydraulic press.[4]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum in the range of 4000-400 cm~1. Collect at least 16
scans to ensure a good signal-to-noise ratio.

Data Processing: Perform a background correction using a spectrum of a pure KBr pellet.
Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Impact - El)

m/z Value Interpretation

202 [M]*, Molecular lon

184 [M - H20]*, Loss of water

157 [M - COOH]*, Loss of carboxyl radical
156 [M - HCOOH]*, Loss of formic acid

| 128 | Naphthalene fragment ion |

o Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or
after dissolution in a suitable solvent (e.g., methanol) for liquid chromatography-mass
spectrometry (LC-MS).

 Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g.,
Electron Impact for fragmentation data or Electrospray lonization for accurate mass).

» Data Acquisition: Acquire data in full scan mode over a mass range of 50-500 m/z. For high-
resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to confirm the
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elemental composition.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions. Compare the observed isotopic pattern with the theoretical
pattern for C12H100s.

Workflow for Spectroscopic Analysis

NMR Spectroscopy

(*H, 3C, 2D)

Sample of IR Spectroscopy Data Processing Final Structure
2-(6-hydroxynaphthalen-2-yl)acetic acid (FTIR) & Interpretation Confirmation

Mass Spectrometry
(El, ESI-HRMS)

Click to download full resolution via product page

Caption: General workflow for the complete spectroscopic characterization of the title
compound.

Synthesis and Purification

A plausible synthesis can be adapted from methods used for related naphthalene carboxylic
acids.[5] One potential route involves the carboxylation of a protected 6-hydroxy-2-
methylnaphthalene followed by oxidation.

e Protection: React 6-methoxy-2-methylnaphthalene with a suitable demethylating agent (e.g.,
BBrs) to yield 6-hydroxy-2-methylnaphthalene. Protect the resulting hydroxyl group using a
standard protecting group like tert-butyldimethylsilyl (TBDMS) chloride.

o Side-Chain Functionalization: Treat the protected intermediate with N-Bromosuccinimide
(NBS) under UV irradiation to brominate the methyl group, yielding the corresponding benzyl
bromide.
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e Grignard Formation & Carboxylation: Convert the benzyl bromide into a Grignard reagent by
reacting it with magnesium turnings. Quench the Grignard reagent with solid carbon dioxide
(dry ice) followed by an acidic workup to form the protected acetic acid derivative.

o Deprotection: Remove the TBDMS protecting group using a fluoride source like
tetrabutylammonium fluoride (TBAF) to yield the final product, 2-(6-hydroxynaphthalen-2-
yl)acetic acid.

« Purification: Purify the crude product by recrystallization from an appropriate solvent system
(e.g., ethanol/water) or by column chromatography on silica gel.
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Hypothetical Synthetic Pathway

6-Methoxy-2-methylnaphthalene

Demethylation (BBrs)

6-Hydroxy-2-methylnaphthalene

Protection (TBDMSCI)

Protected Naphthol

Side-Chain Bromination (NBS)

Protected Benzyl Bromide

:

Grignard Reaction & Carboxylation
(Mg, then CO2)

:

Protected Acetic Acid Derivative

Deprotection (TBAF)

2-(6-hydroxynaphthalen-2-yl)acetic acid
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Caption: A potential multi-step workflow for the synthesis of the target compound.
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Biological Activity and Investigation

Specific biological activity for 2-(6-hydroxynaphthalen-2-yl)acetic acid is not well-documented in
public literature. However, its propanoic acid analogue, (2S)-2-(6-hydroxynaphthalen-2-
yl)propanoic acid, is known as Desmethylnaproxen, a metabolite of the non-steroidal anti-
inflammatory drug (NSAID) Naproxen.[6] This relationship suggests that the title compound
could be investigated for similar anti-inflammatory or analgesic properties.

« In Vitro Cytotoxicity Assay: Determine the compound's toxicity profile against relevant cell
lines (e.g., hepatocytes, macrophages) using assays like MTT or LDH release to establish a
non-toxic concentration range for further experiments.

¢ Anti-inflammatory Screening: Use a cell-based model, such as lipopolysaccharide (LPS)-
stimulated macrophages, to measure the compound's effect on the production of
inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE-:), and cytokines (e.g.,
TNF-q, IL-6).

e Enzyme Inhibition Assays: Test for direct inhibition of key inflammatory enzymes, such as
cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), using commercially available

assay Kkits.

o Target Identification: If significant activity is observed, employ advanced techniques like
thermal shift assays, affinity chromatography, or computational docking to identify potential
protein targets.
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Workflow for Biological Activity Screening
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Caption: A logical workflow for the initial investigation of the compound's biological effects.

Crystallography

To unambiguously determine the three-dimensional molecular structure, bond lengths, bond
angles, and crystal packing, single-crystal X-ray diffraction is the definitive technique.
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o Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is typically
achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a
solution in various solvents (e.g., ethyl acetate, methanol, acetonitrile).

o Data Collection: Mount a suitable crystal on a goniometer. Collect diffraction data using a
single-crystal X-ray diffractometer, typically with Mo Ka (A = 0.71073 A) or Cu Ka (A =
1.54184 A) radiation.

 Structure Solution and Refinement: Process the diffraction data to obtain a set of structure
factors. Solve the phase problem using direct methods or Patterson methods to get an initial
model of the structure. Refine the atomic positions and thermal parameters against the
experimental data to achieve the final, accurate crystal structure.

o Data Analysis: Analyze the final structure to determine precise bond lengths, angles, and
intermolecular interactions like hydrogen bonding or 1t-1t stacking.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide on 2-(6-
hydroxynaphthalen-2-yl)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b029757#molecular-structure-of-2-6-
hydroxynaphthalen-2-yl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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